2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid
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Overview
Description
1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester (9CI) is an organic compound belonging to the class of phthalate esters. These compounds are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The compound is characterized by the presence of a benzene ring substituted with two carboxylic acid groups and an ester group derived from 1-methyl-2-propynyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester typically involves the esterification of phthalic anhydride with 1-methyl-2-propynyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Phthalic Anhydride+1-Methyl-2-Propynyl AlcoholH2SO41,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the continuous addition of phthalic anhydride and 1-methyl-2-propynyl alcohol into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted starting materials, followed by purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield phthalic acid and 1-methyl-2-propynyl alcohol.
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild heating conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 1-methyl-2-propynyl alcohol.
Oxidation: Phthalic acid and various oxidation by-products.
Substitution: Depending on the nucleophile, products can include amides, esters, or ethers.
Scientific Research Applications
1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Employed in the production of flexible PVC, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester primarily involves its interaction with polymer chains, where it inserts itself between the chains, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, leading to endocrine-disrupting effects. The molecular targets include estrogen and androgen receptors, and the pathways involved are related to hormone signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Another phthalate ester used as a plasticizer with similar properties but different alcohol moiety.
1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Similar structure but with a different ester group, leading to variations in physical properties and applications.
Uniqueness
1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester is unique due to the presence of the 1-methyl-2-propynyl group, which imparts specific physical and chemical properties, such as increased rigidity and resistance to oxidation compared to other phthalate esters.
Properties
CAS No. |
42969-62-0 |
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Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(1-hydroxyprop-2-ynoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H8O5/c1-2-9(12)16-11(15)8-6-4-3-5-7(8)10(13)14/h1,3-6,9,12H,(H,13,14) |
InChI Key |
WAUGKQWSQAUKPF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(O)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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